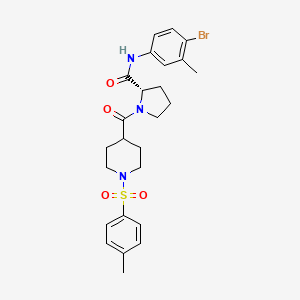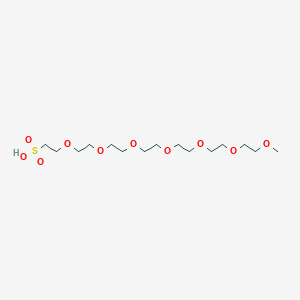![molecular formula C18H16N4O B12619874 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-44-4](/img/structure/B12619874.png)
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[h]isoquinolinone core structure with an aminoethyl side chain and a pyrazolyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[h]isoquinolinone core, which can be synthesized through a Pictet-Spengler reaction. The aminoethyl side chain can be introduced via reductive amination, while the pyrazolyl group can be added through a cyclization reaction involving hydrazine and an appropriate diketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
化学反応の分析
Types of Reactions
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor for specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl side chain and pyrazolyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[g]isoquinolin-1(2H)-one: Similar structure but with a different isoquinolinone core.
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[f]isoquinolin-1(2H)-one: Another structural isomer with potential differences in activity and properties.
Uniqueness
The uniqueness of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one lies in its specific arrangement of functional groups, which can confer unique biological and chemical properties
特性
CAS番号 |
919291-44-4 |
|---|---|
分子式 |
C18H16N4O |
分子量 |
304.3 g/mol |
IUPAC名 |
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H16N4O/c19-5-3-12-7-13-4-6-20-18(23)17(13)16-8-11(1-2-15(12)16)14-9-21-22-10-14/h1-2,4,6-10H,3,5,19H2,(H,20,23)(H,21,22) |
InChIキー |
KENNHLCFUAOXCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CNN=C4)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
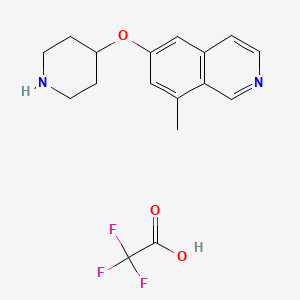
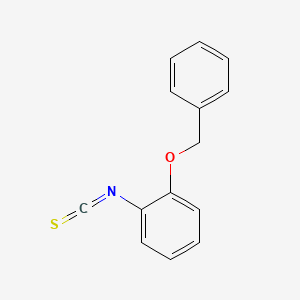
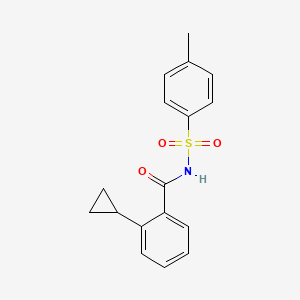
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
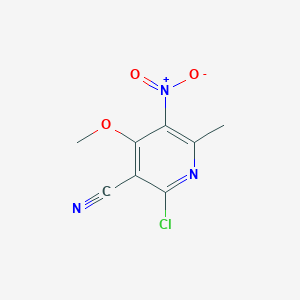
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)
